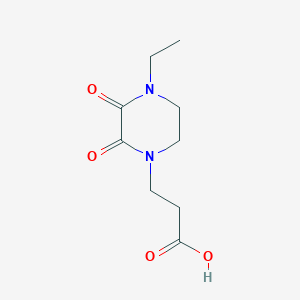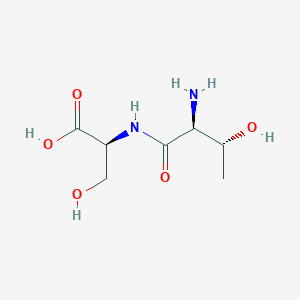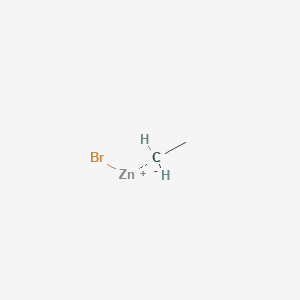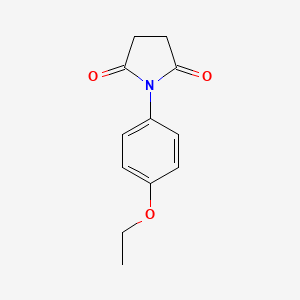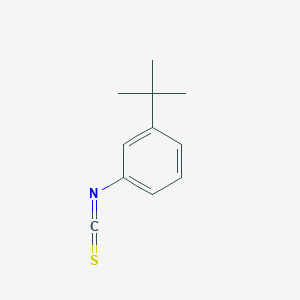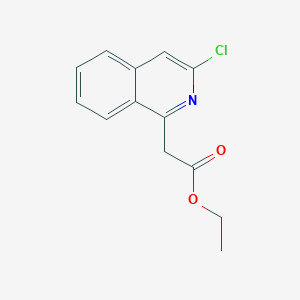
(3-Chloro-isoquinolin-1-yl)-acetic acid ethyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds typically involves organic chemistry reactions. For instance, esterification is a common method for forming esters . Acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Chemical Reactions Analysis
The chemical reactions involving a compound like this could be studied using various techniques. Quantum chemical calculations can provide insights into the reaction dynamics .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. For example, the solubility, density, and reactivity of the compound can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, while different, is a phenolic compound with numerous therapeutic roles, such as antioxidant, anti-inflammatory, and neuroprotective activities. It's speculated to regulate lipid and glucose metabolism, potentially offering treatment avenues for diseases like cardiovascular disease and diabetes. This highlights the importance of phenolic compounds in medical research, suggesting areas where related compounds like "(3-Chloro-isoquinolin-1-yl)-acetic acid ethyl ester" might be explored (Naveed et al., 2018).
Ethyl Acetate in Process Intensification
Ethyl acetate, a solvent widely used in various industrial processes, is studied for its production through process intensification techniques. This review illustrates the importance of understanding chemical processes and their optimization for efficient solvent production, relevant to the chemical synthesis and application of compounds like "(3-Chloro-isoquinolin-1-yl)-acetic acid ethyl ester" (Patil & Gnanasundaram, 2020).
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives, a class of compounds related to "(3-Chloro-isoquinolin-1-yl)-acetic acid ethyl ester," are significant in drug discovery due to their broad spectrum of biological activities. This review on isoquinoline derivatives underlines their importance in developing new pharmacotherapeutic applications, suggesting potential research directions for related compounds (Danao et al., 2021).
Nucleic Acid-Binding Isoquinoline Alkaloids
This research focuses on isoquinoline alkaloids that bind to nucleic acids, a property that could be pertinent to "(3-Chloro-isoquinolin-1-yl)-acetic acid ethyl ester" if it shares similar characteristics. Such interactions are crucial for designing new drugs targeting nucleic acids, providing a template for investigating the compound's potential interactions with biological macromolecules (Basu & Kumar, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(3-chloroisoquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)8-11-10-6-4-3-5-9(10)7-12(14)15-11/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLOJIDTEWMKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloroisoquinolin-1-yl)acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)

